1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a unique combination of a benzodioxin ring and a pyrrole ring
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a pyrrole derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzodioxin and pyrrole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: While not widely used industrially, its unique structure makes it a candidate for the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The benzodioxin and pyrrole rings may play a role in binding to these targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Known for its antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Studied for its enzyme inhibition and potential therapeutic applications.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Investigated for its biological activities and potential as a drug candidate.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not observed in its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-12(9-17)11(2)16(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVJGSGMITZAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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